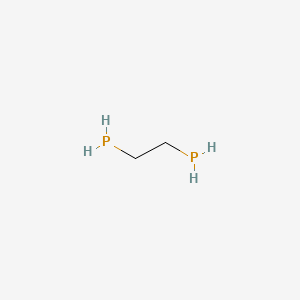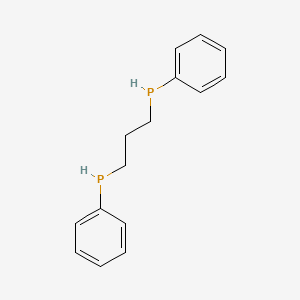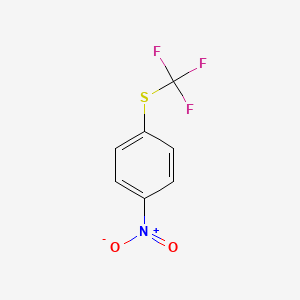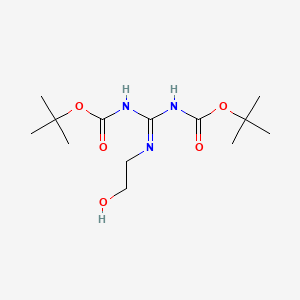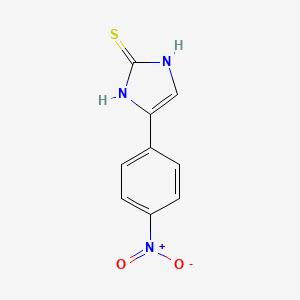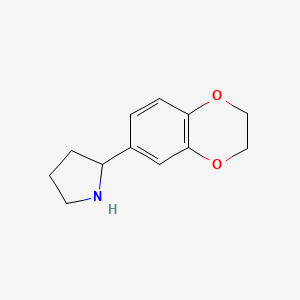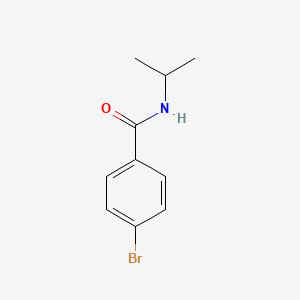
4-Bromo-N-isopropylbenzamide
概要
説明
4-Bromo-N-isopropylbenzamide is a synthetic organic compound derived from benzamide. It has the molecular formula C10H12BrNO .
Molecular Structure Analysis
The molecular structure of 4-Bromo-N-isopropylbenzamide consists of a benzamide core with a bromine atom at the 4th position and an isopropyl group attached to the nitrogen atom . The exact mass of the molecule is 241.010223 Da .Physical And Chemical Properties Analysis
4-Bromo-N-isopropylbenzamide has a density of 1.4±0.1 g/cm3, a boiling point of 344.6±25.0 °C at 760 mmHg, and a flash point of 162.2±23.2 °C . It has a molar refractivity of 56.8±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 179.4±3.0 cm3 .科学的研究の応用
Biodegradation Potential and Environmental Implications Research into the biodegradation of brominated compounds, such as 4-Bromo-N-isopropylbenzamide, has shown significant potential for microbial remediation in various environments. Studies on microorganisms enriched from marine and estuarine sediments have demonstrated the ability to debrominate and biodegrade brominated phenols and benzoic acids under different electron acceptor conditions, including iron-reducing, sulfidogenic, and methanogenic conditions. This suggests a promising avenue for the environmental management of brominated pollutants, potentially including compounds similar to 4-Bromo-N-isopropylbenzamide, through bioremediation strategies (Monserrate & Häggblom, 1997).
Chemical Synthesis and Characterization The synthesis and characterization of brominated compounds, closely related to 4-Bromo-N-isopropylbenzamide, have been extensively studied to understand their chemical properties and potential applications. For example, brominated BODIPY dyes have been explored for their excited triplet-, singlet-, and ground-state properties, including their ability to generate singlet oxygen, which is crucial for applications in photodynamic therapy (Zhang & Yang, 2013). Such studies provide foundational knowledge for the potential use of 4-Bromo-N-isopropylbenzamide in various chemical syntheses and its reactivity in different environmental and biological contexts.
Environmental Chemistry and Toxicology Understanding the environmental fate and toxicological impact of brominated compounds, including those structurally related to 4-Bromo-N-isopropylbenzamide, is crucial for assessing their ecological and human health risks. Research into the transformation and removal of brominated flame retardants from water has shown that these compounds can undergo various degradation processes, leading to the formation of less harmful or more easily manageable by-products. This research provides valuable insights into the potential environmental and health implications of 4-Bromo-N-isopropylbenzamide and similar compounds (Feng et al., 2013).
Safety And Hazards
特性
IUPAC Name |
4-bromo-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXNCWKINUCUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394746 | |
| Record name | 4-Bromo-N-isopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-isopropylbenzamide | |
CAS RN |
336182-29-7 | |
| Record name | 4-Bromo-N-isopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

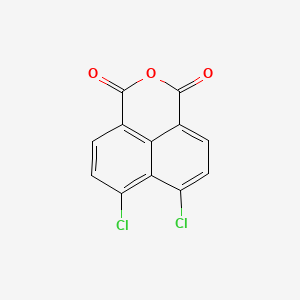
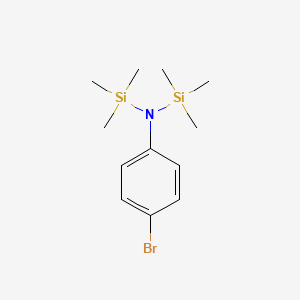
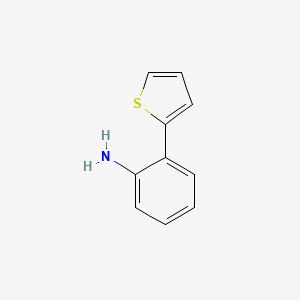
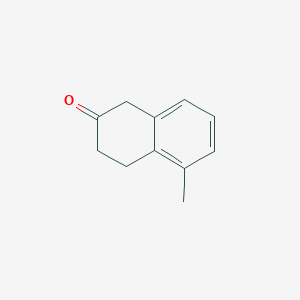
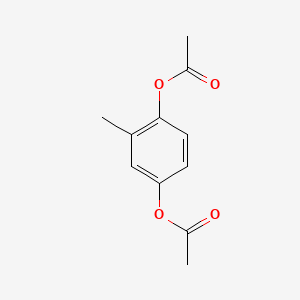
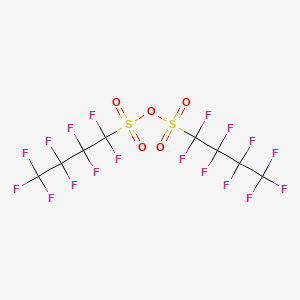
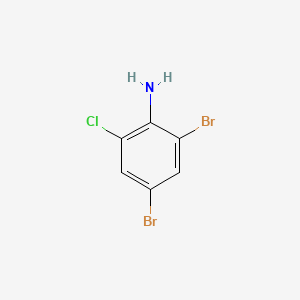
![N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B1587125.png)
